molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No.: B1348272
CAS No.: 462066-86-0
M. Wt: 255.34 g/mol
InChI Key: BNHIXPXOCQCHTR-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents . This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . Researchers leverage this and similar triazole-based compounds as key intermediates in the synthesis of more complex molecules aimed at addressing the growing global challenge of antibacterial resistance . The structural motif of the 1,2,4-triazole-3-thione, to which this compound is related, has been extensively studied and incorporated into derivatives showing promising in vitro activity against a spectrum of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The potential bioactivity of such compounds is often enhanced through further chemical modification, making them valuable precursors for constructing potential pharmacophores . As a research tool, this compound enables scientists to explore structure-activity relationships (SAR) and develop new heterocyclic systems with potential efficacy against resistant microbial strains . It is supplied for Research Use Only and is a vital reagent for investigators focused on synthetic chemistry and antibacterial discovery programs.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHIXPXOCQCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349521
Record name SBB018303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462066-86-0
Record name SBB018303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

  • The 1,2,4-triazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives under alkaline conditions.
  • The nature of substituents on the thiosemicarbazide and the pH of the reaction medium influence the cyclization outcome.
  • Alkaline media favor the formation of 1,2,4-triazole-3-thione systems, while acidic media may lead to 1,3,4-thiadiazole derivatives.
  • For example, 1,4-diphenyl thiosemicarbazide cyclizes in alkaline media to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thione, a key intermediate for further functionalization.

Alternative Synthetic Routes and Industrial Considerations

Use of Acid Anhydrides and Acid Halides

  • In industrial settings, acylation reactions using acid anhydrides (e.g., acetic anhydride) or acid halides (e.g., acetyl chloride) are employed to introduce acyl groups efficiently.
  • Reaction temperatures range from 0 to 100 °C, with reaction times from minutes to hours depending on the scale and reagents.
  • These methods allow for high yields and are suitable for large-scale synthesis due to cost-effectiveness and operational simplicity.

Advantages of Using Tranexamic Acid Derivatives

  • Some methods utilize trans-4-(alkylamino)methylcyclohexyl acetic acid esters as intermediates, which can be converted to the target compound.
  • These methods provide high yields (up to 47.5%) and avoid complex isomer separation steps.
  • The use of inexpensive starting materials like tranexamic acid improves manufacturing efficiency and reduces costs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Notes Reference
Cyclization of thiosemicarbazide derivatives in alkaline media Thiosemicarbazide derivatives, NaOH or NaOEt, ethanol Formation of 1,2,4-triazole-3-thione core
Alkylation with ethyl bromoacetate Ethyl bromoacetate, sodium ethoxide, ethanol, reflux Formation of ethyl 2-[(triazol-3-yl)sulfanyl]acetate intermediate
Hydrolysis of ester to acid Acidic or basic hydrolysis (e.g., HCl, NaOH) Conversion to (5-Cyclohexyl-4-methyl-4H-triazol-3-yl-sulfanyl)acetic acid
Acylation using acid anhydrides or acid halides Acetic anhydride or acetyl chloride, 0–100 °C, 5 min–24 h Industrial scale, high yield, cost-effective
Use of trans-4-(alkylamino)methylcyclohexyl acetic acid esters Tranexamic acid derivatives, acid halides, ethanol, HCl High yield (47.5%), no isomer separation needed

Research Findings and Analytical Data

  • The direction of cyclization and substitution reactions is influenced by the pH and substituent nature, which affects the yield and purity of the final product.
  • X-ray crystallography has confirmed the structure of intermediates such as ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, supporting the proposed reaction mechanisms.
  • Industrial methods emphasize reaction efficiency, cost reduction, and scalability, with optimized reaction times and temperatures to maximize yield and minimize by-products.

Chemical Reactions Analysis

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The triazole ring can be reduced under specific conditions.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfoxide or sulfone derivatives from oxidation reactions.

  • Reduced triazole derivatives from reduction reactions.

  • Substituted triazole derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetic acid Phenyl (C5), H (N4) C₁₀H₉N₃O₂S 235.26 Higher crystallinity; moderate anti-inflammatory activity
(5-Benzo[d][1,3]dioxol-5-yl-4-phenyl-4H-1,2,4-triazol-3-yl)acetic acid Benzodioxol (C5), Phenyl (N4) C₁₇H₁₃N₃O₄S 367.37 Enhanced π-π stacking; potent COX-2 inhibition
2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Thiophene (C5), Cyclopropyl (N4) C₁₁H₁₁N₃O₂S₂ 305.41 Improved metabolic stability; antimicrobial potential
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid Dimethylsulfamoyl (C5), 3-MePh (N4) C₁₉H₂₀N₄O₄S₂ 432.52 High solubility in polar solvents; antitumor activity
Target Compound Cyclohexyl (C5), Methyl (N4) C₁₂H₁₈N₃O₂S 284.36* Predicted higher lipophilicity; potential for CNS penetration

*Estimated based on structural similarity.

Substituent Analysis:
  • C5 Position: Aromatic groups (e.g., phenyl, benzodioxol): Increase planarity and π-π interactions, favoring enzyme binding (e.g., COX-2) .
  • N4 Position :
    • Methyl vs. Phenyl : Methyl minimizes steric bulk, allowing better accommodation in hydrophobic enzyme pockets .
    • Cyclopropyl : Introduces ring strain, which may enhance reactivity in metal coordination .

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Activity :
    • The phenyl derivative (C₁₀H₉N₃O₂S) showed 40–50% inhibition of carrageenan-induced edema in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
    • The benzodioxol analog (C₁₇H₁₃N₃O₄S) exhibited superior COX-2 selectivity (IC₅₀ = 0.8 μM) due to its extended aromatic system .
  • Solubility :
    • Sodium salts of sulfanylacetic acid derivatives (e.g., Na⁺ salts of the target compound) show >10-fold solubility increases in aqueous media compared to free acids .
  • Thermal Stability :
    • Methyl and cyclopropyl substituents at N4 improve thermal stability (decomposition >200°C) versus unsubstituted triazoles .

Biological Activity

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, with the molecular formula C11H17N3O2SC_{11}H_{17}N_{3}O_{2}S and a molecular weight of 255.34 g/mol, is a compound of interest due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.

The compound is characterized by the following structural features:

  • IUPAC Name : 2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
  • CAS Number : 462066-86-0
  • PubChem CID : 651175

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds containing the triazole moiety have been shown to inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against different pathogens remains to be fully explored but is anticipated based on the general profile of triazole compounds .

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that certain triazole derivatives can suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia cells. Although specific data on this compound is limited, its structural similarity to other active triazoles suggests potential efficacy in reducing inflammation .

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific IC50 values for this compound in different cancer models would be valuable for future research .

Synthesis and Evaluation

A study focused on the synthesis of various triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of sulfur-containing groups has been linked to improved activity against microbial strains and cancer cells. This suggests that this compound may exhibit enhanced biological properties due to its unique structure .

Comparative Analysis

To better understand the biological activity of this compound compared to other triazole derivatives, a table summarizing key findings from related studies is provided below:

Compound NameActivity TypeIC50/EC50 ValuesReference
Triazole AAntimicrobial15 µg/mL
Triazole BAnti-inflammatory10 µM
Triazole CAnticancer5 µg/mL
(5-Cyclohexyl...)TBDTBDTBD

Q & A

Q. What synthetic strategies are optimal for preparing (5-cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid?

Methodological Answer: The synthesis typically involves:

Triazole Ring Formation : Cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide under basic conditions (e.g., NaOH/ethanol reflux) to form the triazole-thione intermediate .

Sulfanyl Acetic Acid Conjugation : Reaction of the triazole-thione with chloroacetic acid in an alkaline medium (e.g., KOH/water, 80–90°C) to introduce the sulfanyl acetic acid moiety. Reaction time and stoichiometric ratios (1:1.2 for chloroacetic acid) are critical for >75% yield .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
1NaOH/ethanol, reflux, 4h6890
2KOH/H2O, 85°C, 3h7692

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
  • Spectroscopy :
    • IR : Confirm S-H stretch (2550–2600 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
    • NMR : Key signals include cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and methyl group (δ 1.5 ppm, singlet) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) with retention time consistency (±0.1 min) confirms purity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in biological activity data for triazole-sulfanyl derivatives?

Methodological Answer: Contradictions often arise from substituent effects or assay conditions. To address:

Comparative SAR Studies : Synthesize analogs (e.g., replacing cyclohexyl with phenyl or pyridinyl) and test against standardized microbial strains (e.g., S. aureus ATCC 25923) under fixed conditions (MIC assay, 24h incubation) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., fungal CYP51). Compare with experimental IC50 values to identify outliers .

Stability Studies : Assess compound degradation under physiological pH (e.g., PBS buffer, 37°C, 48h) via LC-MS to rule out false negatives due to instability .

Q. Table 2. Example Biological Activity Variability

SubstituentMIC (μg/mL) S. aureusPredicted LogPReference
Cyclohexyl8.23.1
Phenyl12.52.8

Q. How can researchers design experiments to probe the mechanism of action against multidrug-resistant pathogens?

Methodological Answer:

Target Identification :

  • Proteomic Profiling : Use affinity chromatography (compound-linked sepharose beads) to isolate bound proteins from bacterial lysates, followed by LC-MS/MS identification .
  • Gene Knockout : Compare activity against E. coli Keio collection mutants to identify essential target genes .

Resistance Studies : Serial passage assays (sub-MIC exposure over 20 generations) monitor MIC increases. Whole-genome sequencing identifies mutations (e.g., efflux pump upregulation) .

Q. What methodologies optimize stability and shelf-life for long-term storage?

Methodological Answer:

Degradation Pathways : Accelerated stability testing (40°C/75% RH, 6 months) with HPLC monitoring identifies major degradation products (e.g., sulfoxide formation via oxidation) .

Formulation : Lyophilization with cryoprotectants (trehalose, 5% w/v) reduces hydrolysis. Storage at -20°C in amber vials under argon extends stability to >2 years .

Q. How can computational tools predict toxicity and guide structural optimization?

Methodological Answer:

In Silico Toxicity : Use ProTox-II or ADMETlab to predict hepatotoxicity (e.g., CYP inhibition) and mutagenicity (Ames test parameters) .

Fragment Replacement : Replace the methyl group with trifluoromethyl (lower LogD) to reduce cytotoxicity while maintaining potency. Validate via MTT assay on HEK293 cells .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

  • Strain Variability : Test against clinical isolates (e.g., C. albicans SC5314) rather than ATCC strains .
  • Solubility Limits : Use DMSO concentrations ≤1% to avoid false negatives. Confirm solubility via nephelometry in assay media .
  • Synergistic Effects : Combine with fluconazole (checkerboard assay) to identify fractional inhibitory concentration (FIC) indices <0.5 .

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